

# Technical Profile: 4-(2,4-Dichlorophenoxy)benzoic Acid[1][2]

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## Compound of Interest

Compound Name:	4-(2,4-Dichlorophenoxy)benzoic acid
CAS No.:	925005-04-5
Cat. No.:	B3372616

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## Executive Summary

**4-(2,4-Dichlorophenoxy)benzoic acid** (CAS: 925005-04-5) is a specialized aromatic ether scaffold used primarily as a building block in medicinal chemistry and agrochemical synthesis. [1][2] Structurally characterized by a benzoic acid moiety linked via an ether bridge to a 2,4-dichlorophenyl ring, this compound serves as a critical intermediate for developing fibrate-class lipid-lowering agents and auxinic herbicides.

The compound exhibits a high melting point range of 182–185 °C, a key thermodynamic indicator of its crystalline stability and purity. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and quality control protocols, designed for researchers in drug discovery and materials science.

## Physicochemical Profile

The melting point of **4-(2,4-Dichlorophenoxy)benzoic acid** is significantly higher than its precursors, reflecting the increased molecular weight and the rigidifying effect of the diaryl ether linkage.

**Table 1: Core Technical Specifications**

Property	Data
Chemical Name	4-(2,4-Dichlorophenoxy)benzoic acid
CAS Number	925005-04-5
Molecular Formula	C <sub>13</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>3</sub>
Molecular Weight	283.11 g/mol
Melting Point (Experimental)	182 – 185 °C [1]
Predicted LogP	4.48 (High Lipophilicity)
pKa (Predicted)	~4.0 (Carboxylic acid moiety)
Appearance	White to off-white crystalline powder
Solubility	Low in water; soluble in DMSO, DMF, Methanol

## Thermodynamic Analysis of Melting Behavior

The melting point (182–185 °C) is distinct from its constituent fragments:

- Benzoic Acid: ~122 °C
- 2,4-Dichlorobenzoic Acid: 160–164 °C
- 2,4-Dichlorophenol: 45 °C

Mechanism: The elevation in melting point arises from strong intermolecular hydrogen bonding between the carboxylic acid dimers in the crystal lattice, reinforced by

stacking interactions facilitated by the electron-withdrawing chlorine substituents. The ortho-chlorine atom on the phenoxy ring introduces steric lock, restricting rotation around the ether bond and favoring a rigid crystalline packing.

## Synthetic Methodology & Workflow

Synthesis of high-purity **4-(2,4-Dichlorophenoxy)benzoic acid** typically employs a Nucleophilic Aromatic Substitution (

) or an Ullmann-type coupling. The

route is preferred for higher yield and cleaner impurity profiles.

## Reaction Pathway

Reagents: 4-Fluorobenzonitrile (or Methyl 4-fluorobenzoate) and 2,4-Dichlorophenol.

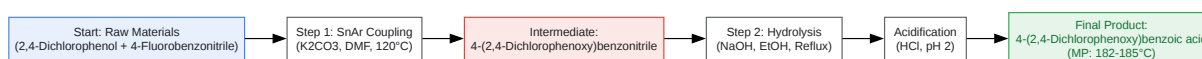
Catalyst/Base: Potassium Carbonate (

) in DMF or DMSO. Step 2: Hydrolysis of the nitrile/ester intermediate to the free acid.

## Experimental Protocol (Recommended)

- Coupling: Dissolve 2,4-Dichlorophenol (1.0 eq) and 4-Fluorobenzonitrile (1.0 eq) in anhydrous DMF. Add (1.5 eq). Heat to 100–120 °C for 12–16 hours under nitrogen.
- Quench: Pour reaction mixture into ice water to precipitate the nitrile intermediate. Filter and wash.[3][4]
- Hydrolysis: Reflux the intermediate in aqueous NaOH/Ethanol until homogenous.
- Isolation: Acidify with HCl to pH 2. The crude acid precipitates.[3][5]
- Purification: Recrystallize from Ethanol/Water to achieve the target melting point range (182–185 °C).

## Visualization: Synthetic Workflow



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Caption: Step-wise synthetic pathway via Nucleophilic Aromatic Substitution (SnAr) followed by hydrolysis.

## Analytical Quality Control (QC)

To ensure the compound is suitable for pharmaceutical or polymer applications, strict QC regarding the melting point is required.

## Differential Scanning Calorimetry (DSC) Protocol

A simple capillary melting point is often insufficient for detecting polymorphic impurities. DSC is the gold standard.

- Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).
- Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.
- Purge Gas: Nitrogen at 50 mL/min.
- Ramp Rate: 10 °C/min from 40 °C to 220 °C.
- Acceptance Criteria:
  - Onset Temperature:  
181 °C.[4]
  - Peak Maximum: 183 ± 2 °C.
  - Purity Calculation: >98% based on the van 't Hoff equation applied to the melting endotherm.

## Impurity Markers

Deviations in melting point (e.g., a range of 170–178 °C) typically indicate:

- Residual 2,4-Dichlorophenol: Drastically lowers MP (eutectic formation).
- Incomplete Hydrolysis: Presence of the ester/nitrile intermediate.
- Isomeric Impurities: 4-(2,6-Dichlorophenoxy)benzoic acid (if 2,6-isomer was present in starting phenol).

## Applications in Research

## Medicinal Chemistry (Fibrate Analogs)

This scaffold is structurally homologous to Fenofibric Acid, a PPAR-

agonist used to treat hyperlipidemia. The 2,4-dichloro substitution pattern alters the lipophilicity and metabolic stability compared to the 4-chloro analog of fenofibrate.

- Application: Structure-Activity Relationship (SAR) studies optimizing PPAR binding affinity.

## Polymer Science (PAEK/PEKK Monomers)

The compound serves as a carboxylic acid-terminated monomer for Poly(aryl ether ketone)s.

- Role: The "kinked" ether linkage and bulky chlorine atoms disrupt polymer chain packing, potentially increasing solubility and processing windows for high-performance thermoplastics.

## References

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